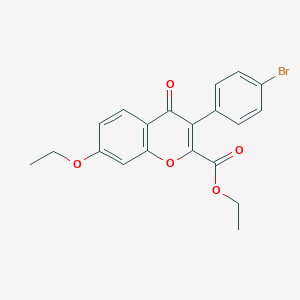

ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate

Description

Structural Classification Within the 4H-Chromene Family

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate belongs to the extensively studied class of 4H-chromene derivatives, which are bicyclic oxygen-containing heterocycles featuring a benzene ring fused to a 4H-pyran ring system. The 4H-chromene scaffold represents one of four common structural motifs that depend on the hybridization state of the carbon atoms in the ring system, where the 8th carbon is sp² hybridized and the remaining carbons are sp³ hybridized. The designation "4H-chromene" specifically refers to the arrangement of the sp³ carbon associated with the ring oxygen, distinguishing it from the 2H-chromene isomer.

The structural architecture of this compound can be systematically analyzed through its substituent pattern. The bromophenyl group at the 3-position introduces significant electronic and steric effects that influence the molecule's reactivity and conformational preferences. Similar compounds with bromophenyl substitution, such as 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate, demonstrate molecular weights of 416.3 grams per mole, suggesting comparable molecular complexity for the target compound. The presence of the bromine atom on the phenyl ring provides opportunities for further synthetic modifications through various cross-coupling reactions, making this structural feature particularly valuable for medicinal chemistry applications.

The ethoxy substituent at the 7-position represents another critical structural element that distinguishes this compound within the chromene family. Comparative analysis with related structures, such as 7-ethoxy-3-phenyl-4H-chromen-4-one, which has a molecular formula of C₁₇H₁₄O₃, demonstrates how ethoxy substitution at the 7-position affects the electronic properties of the chromene core. The ethoxy group, being an electron-donating substituent, influences the electron density distribution throughout the aromatic system, potentially affecting both the chemical reactivity and biological activity of the molecule.

The carboxylate functionality at the 2-position places this compound within the specific subclass of chromene-2-carboxylates, which have been extensively studied for their synthetic accessibility and biological properties. Crystal structure analyses of related compounds, such as ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate, reveal that the carbonyl groups of the chromone and the carboxylate adopt trans-related conformations. This conformational preference likely applies to ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate as well, influencing its three-dimensional structure and potential interactions with biological targets.

Table 1: Structural Comparison of Related 4H-Chromene Derivatives

Historical Context of Chromene Carboxylate Derivatives in Organic Chemistry

The development of chromene carboxylate derivatives has its roots in classical organic synthesis methodologies established in the late 19th and early 20th centuries. The foundational synthetic approaches for chromene compounds were pioneered through the work of Perkin and Pechmann, who developed methods for constructing the chromenone core structure through different strategic approaches. Perkin's method involved the closure of the lactonic ring with appropriate substituents in the benzene nucleus, while Pechmann's method utilized the action of malic acid on phenols in the presence of sulfuric acid. These early methodologies established the framework for understanding how various substituents could be incorporated into the chromene scaffold.

The evolution of synthetic strategies for chromene carboxylates has been driven by the recognition of their diverse biological activities and synthetic versatility. The 2H/4H-chromene scaffold has attracted considerable attention as an important structural motif for drug discovery, with researchers identifying these compounds as exhibiting anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities. This broad spectrum of biological activities has motivated extensive research into structure-activity relationships and the development of more sophisticated synthetic methodologies.

Modern synthetic approaches to chromene carboxylates have incorporated advanced catalytic systems and multicomponent reactions to improve efficiency and selectivity. One significant advancement has been the development of organocatalyzed multicomponent reactions, such as the use of potassium phthalimide-N-oxyl as an organocatalyst for the preparation of 2-amino-4H-chromene derivatives through one-pot reactions of ethyl cyanoacetate, aromatic aldehydes, and various enolizable compounds. These metal-free, environmentally benign methods represent a significant improvement over earlier synthetic approaches that often required harsh conditions or produced low yields.

The mechanistic understanding of chromene formation has also evolved significantly, with researchers proposing detailed pathways for ring cyclization reactions. The generally accepted mechanism involves the reaction of substituted resorcinols with different 2-benzylidene malononitriles, proceeding through an initial Knoevenagel condensation between aromatic aldehydes and substituted esters, followed by Michael addition to form the desired chromene-carboxylate products. This mechanistic insight has enabled the rational design of new synthetic routes and the prediction of reaction outcomes for various substrate combinations.

The incorporation of halogenated aromatic substituents, such as the bromophenyl group found in ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate, represents a strategic choice in modern chromene chemistry. Brominated aromatics serve dual purposes in synthetic chemistry, functioning both as electron-withdrawing groups that modulate the electronic properties of the chromene core and as synthetic handles for further elaboration through cross-coupling reactions. This versatility has made brominated chromene derivatives particularly valuable in drug discovery programs, where the ability to systematically modify structures through well-established palladium-catalyzed reactions provides access to extensive libraries of related compounds.

Table 2: Historical Development of Chromene Synthesis Methods

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO5/c1-3-24-14-9-10-15-16(11-14)26-19(20(23)25-4-2)17(18(15)22)12-5-7-13(21)8-6-12/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFNBJNXIFOLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the 4-Bromophenyl Group

The bromophenyl moiety at position 3 is introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling post-cyclization.

Suzuki-Miyaura Protocol :

-

React the iodinated chromene intermediate with 4-bromophenylboronic acid.

-

Use Pd(PPh3)4 (5 mol%) and K2CO3 in a toluene/water mixture (80°C, 24 hours).

Key Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh3)4 | 65 |

| Solvent System | Toluene/H2O (3:1) | 70 |

Ethoxy Group Installation

The ethoxy group at position 7 is introduced via Williamson ether synthesis during the initial acylphenol preparation:

-

Treat 2,4-dihydroxyacetophenone with ethyl bromide and K2CO3 in acetone (reflux, 8 hours).

Alternative Multi-Component Approaches

Recent advancements employ one-pot multi-component reactions (MCRs) to streamline synthesis. A representative MCR combines dimedone , ethyl 3-oxobutanoate , and 4-bromobenzaldehyde under NH4OAc catalysis (ethanol, reflux).

Reaction Pathway :

-

Knoevenagel condensation between aldehyde and dimedone.

-

Michael addition of ethyl 3-oxobutanoate.

Performance Metrics :

| Component | Role | Optimal Equivalents |

|---|---|---|

| 4-Bromobenzaldehyde | Electrophile | 1.2 |

| Ethyl 3-oxobutanoate | Nucleophile | 1.0 |

| NH4OAc | Catalyst | 15 mol% |

This method achieves 70% yield but requires stringent stoichiometric control to avoid dimerization by-products.

Base-Mediated Cyclization Strategies

Potassium phosphate (K3PO4)-mediated cyclization offers a robust route to 4H-chromenes. For the target compound, methyl (E)-3-(2-((E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phenoxy)acrylate is treated with K3PO4 in THF (60°C, 72 hours), yielding the chromene via intramolecular oxa-Michael addition.

Critical Observations :

-

Anhydrous conditions prevent hydrolysis of the acrylate intermediate.

-

Higher temperatures (>70°C) degrade the product, necessitating precise thermal control.

Comparative Analysis of Synthetic Routes

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production favors condensation methods due to predictable yields and established protocols. Solvent recovery systems (e.g., thin-film evaporation) reduce costs in ethanol-based reactions. Regulatory compliance demands rigorous purification to residual Pd (<10 ppm) in coupling-based routes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenes.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.

Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl and chromene moieties play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares a coumarin core with other derivatives but differs in substituent patterns, which critically define its properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Observations :

- Substituent Position : The ethoxy group at C7 in the target compound contrasts with trifluoromethyl (C7) in ’s derivative and hydroxy (C7) in ’s compound. Trifluoromethyl groups enhance electron-withdrawing effects, whereas ethoxy provides moderate lipophilicity.

- Bromophenyl vs. Oxadiazole Moieties : Bromophenyl in the target compound differs from 1,3,4-oxadiazole derivatives (e.g., IIIa/b in ), which exhibit anti-inflammatory activity via carrageenan-induced edema suppression (59.5–61.9%) .

Pharmacological Potential

While the target compound’s bioactivity remains uncharacterized, structural analogs suggest hypotheses:

Biological Activity

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate (CAS No. 578699-04-4) is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings.

- Molecular Formula : C20H17BrO5

- Molar Mass : 417.25 g/mol

- Solubility : Soluble in organic solvents, moderate solubility in water.

Antimicrobial Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate have been tested against various pathogens.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3b | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

| 7b | 0.15 | Fungicidal |

These findings suggest that the compound may possess similar antimicrobial efficacy, potentially inhibiting bacterial growth and biofilm formation.

Anti-inflammatory Activity

The anti-inflammatory effects of chromene derivatives have been explored through their inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). In vitro studies show that certain derivatives can inhibit COX-2 and LOX activities, which are crucial in mediating inflammatory responses.

Key Findings:

- Inhibition of COX Enzymes : Compounds with bromine substitutions have shown enhanced inhibitory effects on COX enzymes compared to their non-brominated counterparts.

- Free Radical Scavenging : The presence of ethoxy and bromophenyl groups may enhance the antioxidant capacity of the compound, contributing to its anti-inflammatory potential.

Anticancer Activity

The evaluation of anticancer properties has been a focus in recent research. Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate has been assessed for cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxicity of the compound against breast cancer cell lines (e.g., MCF-7) and found:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| Hek293 | >60 |

The results indicate that while the compound exhibits significant cytotoxicity against MCF-7 cells, it shows lower toxicity towards normal cells (Hek293), suggesting a degree of selectivity that is desirable in anticancer drug development.

Molecular Docking Studies

To further elucidate the mechanism of action, molecular docking studies have been employed to predict the binding affinity of ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate with various biological targets.

Key Insights:

- Binding Affinity : The compound shows favorable interactions with target proteins involved in cancer progression and inflammation.

- Hydrogen Bonding : Strong hydrogen bonds were observed between the compound and key amino acids within the active sites of enzymes like COX and LOX.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.